7-Octenyltrichlorosilane

Catalog No.
S595871
CAS No.
52217-52-4
M.F
C8H15Cl3Si
M. Wt
245.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Octenyltrichlorosilane

CAS Number

52217-52-4

Product Name

7-Octenyltrichlorosilane

IUPAC Name

trichloro(oct-7-enyl)silane

Molecular Formula

C8H15Cl3Si

Molecular Weight

245.6 g/mol

InChI

InChI=1S/C8H15Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2H,1,3-8H2

InChI Key

MFISPHKHJHQREG-UHFFFAOYSA-N

SMILES

C=CCCCCCC[Si](Cl)(Cl)Cl

Synonyms

7-octenyltrichlorosilane, trichlorosilaneoctenyl

Canonical SMILES

C=CCCCCCC[Si](Cl)(Cl)Cl

The exact mass of the compound 7-Octenyltrichlorosilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Octenyltrichlorosilane is a highly reactive bifunctional silane coupling agent featuring a moisture-sensitive trichlorosilyl headgroup and a terminal alkene (vinyl) tail separated by a flexible hexamethylene spacer. In procurement and materials engineering, it is primarily sourced to fabricate self-assembled monolayers (SAMs) on hydroxylated substrates (silica, glass, metal oxides, germanium) where post-deposition functionalization is required. Unlike standard passivating silanes, the terminal double bond of 7-octenyltrichlorosilane serves as a versatile chemical anchor, readily undergoing thiol-ene click chemistry, hydrosilylation, cross-metathesis, or oxidative cleavage to yield terminal carboxylic acids [1]. This dual reactivity makes it a critical precursor for biosensor interfaces, functionalized nanoparticle dispersion, and covalently integrated composite fillers.

Substituting 7-octenyltrichlorosilane with standard aliphatic silanes (like n-octyltrichlorosilane) or longer-chain passivators (like octadecyltrichlorosilane, OTS) fundamentally alters both processability and interfacial reactivity. While saturated analogs provide similar hydrophobicity and dispersion characteristics, they lack the terminal alkene necessary for covalent cross-linking into polymer matrices or bioconjugation, leading to mechanical failure at the interface in composite applications [1]. Conversely, attempting to use longer-chain reactive silanes often results in uncontrolled polymerization and macroscopic defect formation during high-throughput deposition methods like microcontact printing, whereas the 8-carbon chain of 7-octenyltrichlorosilane provides the exact thermodynamic balance required for rapid, defect-free monolayer assembly[2].

Elimination of Polysiloxane Island Defects in Microcontact Printing

In high-throughput surface patterning, the choice of silane dictates the defect density of the printed monolayer. A direct comparison between 7-octenyltrichlorosilane (OCT) and the industry-standard octadecyltrichlorosilane (OTS) during microcontact printing on Si(100) wafers demonstrated that OCT forms highly uniform, high-coverage films within 120–180 seconds at room temperature. In stark contrast, OTS consistently produced films contaminated with strongly adherent polysiloxane islands and low-coverage domains under identical conditions [1]. The 8-carbon chain of OCT prevents the rapid, uncontrolled aggregation seen in longer-chain silanes, ensuring smooth monolayer formation without overloading the stamp.

Evidence DimensionFilm morphology and defect formation during contact printing
Target Compound DataUniform, high-coverage monolayer without polysiloxane aggregates
Comparator Or BaselineOctadecyltrichlorosilane (OTS)
Quantified DifferenceComplete elimination of macroscopic polysiloxane island defects present in OTS films
ConditionsMicrocontact printing on Si(100) at 25–45 °C, 120–180 s contact time

For manufacturers of microarrays and microfluidic devices, selecting 7-octenyltrichlorosilane ensures reproducible, defect-free surface patterning, reducing batch rejection rates associated with siloxane aggregation.

Covalent Matrix Integration and Mechanical Reinforcement in Elastomers

When functionalizing nanofillers for integration into silicone elastomers, the terminal alkene of 7-octenyltrichlorosilane provides a critical reactive site that saturated analogs lack. Research comparing multiwalled carbon nanotubes (MWNTs) functionalized with 7-octenyltrichlorosilane versus n-octyltrichlorosilane (nOTCS) revealed that the terminal vinyl group of 7-OTCS participates directly in the matrix's platinum-catalyzed hydrosilylation curing process. This covalent tethering resulted in a 50% increase in the composite's Young's modulus at extremely low filler loadings (0.2 wt%), whereas the saturated nOTCS only provided steric dispersion without mechanical coupling [1].

Evidence DimensionComposite mechanical reinforcement (Young's modulus increase)
Target Compound DataUp to 50% increase in Young's modulus at 0.2 wt% loading
Comparator Or Baselinen-Octyltrichlorosilane (nOTCS) (Saturated analog)
Quantified DifferenceCovalent matrix cross-linking achieved with 7-OTCS vs. mere physical dispersion with nOTCS
ConditionsMWNTs dispersed in Sylgard 184 silicone matrix, cured at 100 °C for 2 hours

Buyers formulating advanced elastomers or structural composites must specify the alkene-terminated silane to achieve load transfer across the filler-matrix interface, which saturated silanes cannot provide.

Controlled Oxidation to Carboxylic Acids for Biosensor Platforms

The utility of 7-octenyltrichlorosilane in bio-interface procurement lies in its ability to be reliably converted into a reactive carboxyl surface. Studies tracking the functionalization of silicon substrates show that the terminal double bond of the 7-octenyl SAM can be quantitatively oxidized to yield a dense layer of carboxylic acid groups. This oxidized surface subsequently allows for the high-yield, uniform grafting of primary antibodies (such as anti-Aβ antibodies for Alzheimer's biomarker detection) using standard EDC/NHS coupling [1]. Shorter chain alkenyl silanes often lack the steric flexibility required for efficient antibody presentation, making the 8-carbon spacer optimal for maintaining biological activity.

Evidence DimensionPrecursor viability for high-density carboxylate surface generation
Target Compound DataYields stable, uniform 7-9 nm thick functionalized brushes capable of high-density antibody grafting
Comparator Or BaselineShort-chain alkenyl silanes (e.g., vinyltrichlorosilane)
Quantified DifferenceProvides necessary aliphatic spacer length for steric freedom during macromolecular binding
ConditionsOxidation of SAM on silicon, followed by EDC/NHS coupling of antibodies

For diagnostic device manufacturers, this compound provides the exact spacer length and terminal reactivity needed to build stable, high-affinity immunoassay platforms.

Microarray and Biosensor Substrate Fabrication

Due to its ability to form uniform monolayers that can be subsequently oxidized to carboxylic acids, 7-octenyltrichlorosilane is the optimal precursor for functionalizing glass, silicon, or germanium slides. It is specifically procured for lab-on-a-chip and immunoassay platforms where precise spatial control and high antibody-binding capacity are required [1].

Covalent Functionalization of Nanofillers for Silicones

In the production of reinforced silicone elastomers (like PDMS), 7-octenyltrichlorosilane is used to surface-treat silica nanoparticles or carbon nanotubes. Its terminal alkene co-cures with the silicone matrix via platinum-catalyzed hydrosilylation, transitioning the filler from a simple physical additive to a covalently integrated structural reinforcement [2].

High-Throughput Microcontact Printing Inks

For industrial surface patterning, 7-octenyltrichlorosilane serves as a superior 'ink' compared to longer-chain silanes like OTS. It provides rapid Langmuir adsorption kinetics without forming the macroscopic polysiloxane aggregates that ruin printed features, making it the procurement standard for reproducible, high-yield soft lithography processes[3].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Other CAS

52217-52-4

Wikipedia

Silane, trichloro-7-octenyl-

General Manufacturing Information

Silane, trichloro-7-octen-1-yl-: ACTIVE

Dates

Last modified: 08-15-2023

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